
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
描述
瑞普罗沙拉普是由 Aldeyra Therapeutics 开发的一种小分子活性醛类物质 (RASP) 调节剂。它主要用于治疗干眼病和过敏性结膜炎。 干眼病的特征是眼睛表面水分和润滑不足,导致炎症和不适 .
准备方法
合成路线和反应条件
瑞普罗沙拉普的合成涉及多个步骤,从市售的前体开始。关键步骤包括:
核心结构的形成: 这涉及在受控条件下使特定的醛类与胺类反应,形成瑞普罗沙拉普的核心结构。
官能团修饰: 通过烷基化、酰化和还原等反应引入或修饰各种官能团。
纯化: 最终产物使用结晶、色谱和重结晶等技术进行纯化,以确保高纯度和产率。
工业生产方法
瑞普罗沙拉普的工业生产遵循类似的合成路线,但在更大规模上进行。该过程针对效率、成本效益和环境安全进行了优化。关键考虑因素包括:
可扩展性: 确保合成路线可以放大,而不会显著降低产率或纯度。
安全性: 实施安全措施以处理活性中间体和危险试剂。
环境影响: 尽可能减少废物并使用绿色化学原理。
化学反应分析
反应类型
瑞普罗沙拉普经历各种化学反应,包括:
氧化: 瑞普罗沙拉普可以被氧化形成不同的氧化衍生物。
还原: 它可以在特定条件下还原,得到还原形式。
取代: 可以发生各种取代反应,特别是涉及与核心结构相连的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 条件根据要引入的取代基而异,但典型的试剂包括卤化物和亲核试剂。
主要产物
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能产生羧酸或酮,而还原通常产生醇或胺。
科学研究应用
作用机制
瑞普罗沙拉普通过抑制活性醛类物质发挥作用,活性醛类物质已知会造成炎症和组织损伤。该化合物与这些活性醛类物质结合,中和其有害影响。 这种作用减少炎症并缓解与干眼病和过敏性结膜炎相关的症状 .
相似化合物的比较
瑞普罗沙拉普在 RASP 抑制剂中是独一无二的,因为它具有特定的分子结构和作用机制。类似的化合物包括:
ADX-102: 由 Aldeyra Therapeutics 开发的另一种 RASP 抑制剂,用于类似的适应症。
NS-2: 一种具有类似治疗应用的相关化合物。
其他 RASP 抑制剂: 各种其他针对活性醛类物质的小分子,尽管它们在化学结构和特定应用方面可能有所不同。
生物活性
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that compounds with similar quinoline structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of several quinoline derivatives, including those structurally related to this compound. The Minimum Inhibitory Concentrations (MICs) were determined using the agar disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
---|---|---|
This compound | 15 | 20 |
Ciprofloxacin | 4 | 8 |
Other quinoline derivatives | Varies (10 - 30) | Varies (15 - 25) |
The data suggests that this compound exhibits promising antibacterial activity, comparable to standard antibiotics.
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. A notable study focused on the synthesis and evaluation of substituted quinolines, revealing that certain compounds demonstrated moderate to good inhibitory effects on various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a cytotoxicity assessment involving rat myoblast L6 cells, the following results were observed for compounds related to this compound:
Compound | IC50 (µM) |
---|---|
This compound | 18 |
Standard anticancer agent | 5 |
These findings indicate that while the compound shows some level of cytotoxicity, it is less potent than established anticancer agents.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Cell Membrane Disruption : The presence of chlorine and amino groups may enhance the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.
- Antioxidant Properties : Some studies suggest that quinoline derivatives can exhibit antioxidant activity, which may contribute to their overall biological efficacy.
属性
IUPAC Name |
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHFUVLKYSQIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C2C=C(C=CC2=N1)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Reproxalap inhibits Reactive Aldehyde Species (RASP) and is being investigated against dry eye disease, allergic conjunctivitis, noninfectious anterior uveitis, and Sjögren-Larsson syndrome. | |
Record name | Reproxalap | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916056-79-6 | |
Record name | Reproxalap [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916056796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reproxalap | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPROXALAP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0GIZ22IJH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。